molecular formula C18H16 B15183246 15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-2-methyl- CAS No. 3988-20-3

15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-2-methyl-

Cat. No.: B15183246
CAS No.: 3988-20-3
M. Wt: 232.3 g/mol
InChI Key: XAUXHJTXXSQJAG-UHFFFAOYSA-N
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Description

15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-2-methyl-: is an organic compound with the molecular formula C17H14. It belongs to the class of polycyclic aromatic hydrocarbons, which are known for their complex ring structures and significant chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-2-methyl- typically involves cyclization reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the cyclopenta ring fused to the phenanthrene structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar cyclization techniques but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the yield and efficiency of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-2-methyl- is used as a precursor in the synthesis of more complex polycyclic aromatic compounds. It serves as a model compound for studying the reactivity and properties of polycyclic aromatic hydrocarbons .

Biology and Medicine: In biological research, this compound is studied for its potential interactions with biological macromolecules such as DNA and proteins. It is also investigated for its potential carcinogenic properties and its role in the formation of DNA adducts .

Industry: In the industrial sector, 15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-2-methyl- is used in the production of dyes, pigments, and other organic materials. Its unique structure makes it valuable in the development of new materials with specific electronic and optical properties .

Mechanism of Action

The mechanism of action of 15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-2-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, leading to the formation of DNA adducts and potential mutagenic effects. It can also interact with cytochrome P450 enzymes, leading to its metabolic activation and the formation of reactive intermediates .

Comparison with Similar Compounds

Uniqueness: 15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-2-methyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological interactions. The presence of the 2-methyl group can affect the compound’s electronic properties and its ability to participate in various chemical reactions .

Properties

CAS No.

3988-20-3

Molecular Formula

C18H16

Molecular Weight

232.3 g/mol

IUPAC Name

2-methyl-16,17-dihydro-15H-cyclopenta[a]phenanthrene

InChI

InChI=1S/C18H16/c1-12-5-6-14-8-9-16-15-4-2-3-13(15)7-10-17(16)18(14)11-12/h5-11H,2-4H2,1H3

InChI Key

XAUXHJTXXSQJAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=CC3=C2C=CC4=C3CCC4

Origin of Product

United States

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